molecular formula C8H16O3 B6230024 methyl 2-hydroxy-2,4-dimethylpentanoate CAS No. 132314-74-0

methyl 2-hydroxy-2,4-dimethylpentanoate

Cat. No.: B6230024
CAS No.: 132314-74-0
M. Wt: 160.2
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Description

Methyl 2-hydroxy-2,4-dimethylpentanoate (CAS: CID 14710064) is a branched-chain ester with the molecular formula C₈H₁₆O₃. Its structure features a hydroxyl group at the C2 position and methyl groups at both C2 and C4 positions, as illustrated by its SMILES notation: CC(C)CC(C)(C(=O)OC)O . The compound’s InChIKey (JFKSFMZJSKSSIG-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Properties

CAS No.

132314-74-0

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 2-oxo-2,4-dimethylpentanoic acid.

    Reduction: Formation of 2-hydroxy-2,4-dimethylpentanol.

    Substitution: Formation of 2-chloro-2,4-dimethylpentanoate or 2-bromo-2,4-dimethylpentanoate.

Scientific Research Applications

Methyl 2-hydroxy-2,4-dimethylpentanoate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor in organic synthesis and a reagent in the development of new chemical compounds.

    Biology: It is used in the study of metabolic pathways and enzyme reactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-2,4-dimethylpentanoate exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Methyl 2-Hydroxy-4-Methylpentanoate
  • Molecular Formula : C₈H₁₆O₃ (same as the target compound).
  • Key Differences: The hydroxyl group is retained at C2, but only one methyl group is present at C4 (vs. two methyl groups at C2 and C4 in the target compound).
Methyl 3-Hydroxy-2,4-Dimethylpentanoate
  • Molecular Formula : C₉H₁₈O₃.
  • Key Differences: The hydroxyl group shifts to C3, altering reactivity.

Ethyl Ester Analogues

Ethyl 2-(Hydroxymethyl)-4,4-Dimethylpentanoate
  • Molecular Formula : C₁₀H₂₀O₃.
  • Key Differences : Substitution of the methyl ester with an ethyl group (C₂H₅ vs. CH₃) and introduction of a hydroxymethyl (–CH₂OH) group at C2. The ethyl group enhances lipophilicity, which may influence solubility in organic solvents .

Functional Group Variants

Methyl 3-Hydroxymethyl-4-Methyl-2-Methylenepentanoate
  • Molecular Formula : C₁₀H₁₆O₃.
  • Key Differences : A methylene group (=CH₂) at C2 replaces the hydroxyl group, converting the molecule into an α,β-unsaturated ester. This structure is more reactive toward nucleophilic additions .

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Notable Properties/Applications Reference
Methyl 2-hydroxy-2,4-dimethylpentanoate C₈H₁₆O₃ –OH (C2), –CH₃ (C2, C4), –COOCH₃ Predicted CCS data; no literature available
Methyl 2-hydroxy-4-methylpentanoate C₈H₁₆O₃ –OH (C2), –CH₃ (C4) Used in chiral synthesis (DL-leucate)
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate C₁₀H₂₀O₃ –CH₂OH (C2), –COOC₂H₅ Higher lipophilicity; CAS 1786215-49-3
Methyl 3-hydroxymethyl-4-methyl-2-methylenepentanoate C₁₀H₁₆O₃ =CH₂ (C2), –CH₂OH (C3) Reactive α,β-unsaturated ester

Research and Industrial Relevance

  • Synthetic Utility: While this compound lacks reported applications, its analogues like ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate are used in intermediate synthesis (e.g., fungicide precursors) .
  • Structural Insights : The position and number of methyl/hydroxyl groups significantly affect physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., ester hydrolysis, hydrogen bonding) .
  • Toxicological Data: No comprehensive safety data exist for the target compound, though similar esters often require precautions against inhalation or skin contact .

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